Hdac8-IN-1
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Overview
Description
HDAC8-IN-1 is a selective inhibitor of histone deacetylase 8 (HDAC8), an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. This compound has shown potential in the treatment of various diseases, including cancer, neurodegenerative disorders, and fibrotic diseases .
Mechanism of Action
Mode of Action
Hdac8-IN-1 interacts with HDAC8 by inhibiting its enzymatic activity. HDAC8 is a zinc-dependent enzyme that removes acetyl groups from the N-terminal terminal histone end, thus deacetylating, and condensing chromatin to promote gene activation . By inhibiting HDAC8, this compound prevents this deacetylation process, leading to changes in gene expression.
Biochemical Pathways
HDAC8 plays a pivotal role in various biochemical pathways. It preferentially deacetylates histones at histone H3 lysine 9 (H3K9) and H3 lysine 27 (H3K27), regulating the transcription of its target genes . HDAC8 also catalyzes in vitro deacetylation of the K(ac)20 site on the H4 histone tail . The deacetylation of these histones by HDAC8 leads to chromatin condensation and transcription repression . Therefore, inhibition of HDAC8 by this compound can affect these pathways and their downstream effects.
Pharmacokinetics
It is known that the efficacy of hdac inhibitors can be influenced by their pharmacokinetic properties
Result of Action
The inhibition of HDAC8 by this compound results in various molecular and cellular effects. HDAC8 is involved in various aspects of cancer progression, such as cancer cell proliferation, metastasis, immune evasion, and drug resistance . Therefore, the inhibition of HDAC8 can potentially affect these processes. For example, knocking down or inhibiting HDAC8 impaired murine Treg suppressive function in vitro and in vivo .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the phosphorylated form of HDAC8 is located in both the cytoplasm and nucleus of cancerous cells such as HeLa, whereas in normal cells (HEK293) it is primarily found in the cytoplasm . This suggests that the cellular environment can influence the action of this compound. Additionally, factors such as tumor heterogeneity and unexpected off-target effects can also influence the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Hdac8-IN-1 is known to interact with Histone deacetylases (HDACs), a class of epigenetic enzymes involved in transcriptional repression and chromatin condensation mechanisms . Specifically, this compound has been found to interact with HDAC8, a class I HDAC . This interaction plays a pivotal role in the modulation of several cellular pathways such as cell proliferation, apoptosis, neurogenesis, and epigenetic regulations .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to limit the shifting towards the fibrotic phenotype in cells . It also decreases TGF-β1 expression and related downstream signaling pathways—MAPK-Smad2/3 and JAK2-STAT3—in LX-2 h HSCs .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to interact with AKT1 to decrease its acetylation while increasing its phosphorylation .
Temporal Effects in Laboratory Settings
It is known that the compound has long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound interacts with various transporters or binding proteins .
Subcellular Localization
It is known that the compound may be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HDAC8-IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionCommon reagents used in the synthesis include organic solvents, catalysts, and protecting groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
HDAC8-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
HDAC8-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HDAC8 in various chemical processes and to develop new HDAC inhibitors
Biology: Employed in research to understand the biological functions of HDAC8 and its involvement in cellular processes such as cell proliferation, apoptosis, and differentiation
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and fibrotic diseases
Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC8
Comparison with Similar Compounds
Similar Compounds
PCI-34051: Another selective HDAC8 inhibitor with similar therapeutic potential.
Quercetin: A natural phenolic compound that has shown inhibitory activity against HDAC8.
Trichostatin A: A broad-spectrum HDAC inhibitor that also targets HDAC8.
Uniqueness
HDAC8-IN-1 is unique due to its high selectivity for HDAC8, which minimizes off-target effects and enhances its therapeutic potential. This selectivity makes it a valuable tool for studying the specific functions of HDAC8 and for developing targeted therapies .
Properties
IUPAC Name |
(E)-N-hydroxy-3-[4-methoxy-2-(4-phenylphenyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-26-20-13-11-19(12-14-22(24)23-25)21(15-20)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-15,25H,1H3,(H,23,24)/b14-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHPRZYGCOMVHO-WYMLVPIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)NO)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)NO)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.